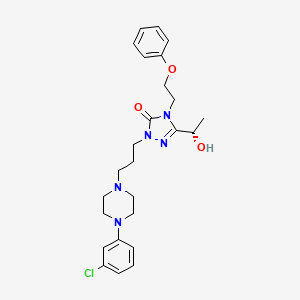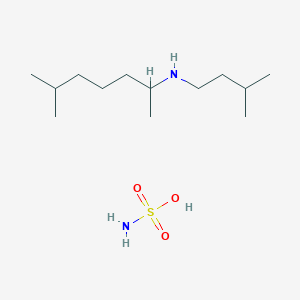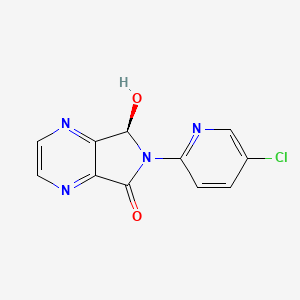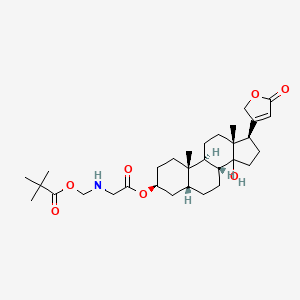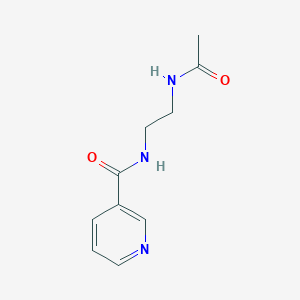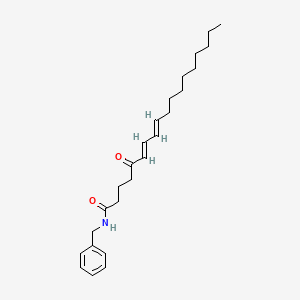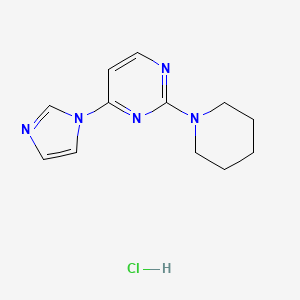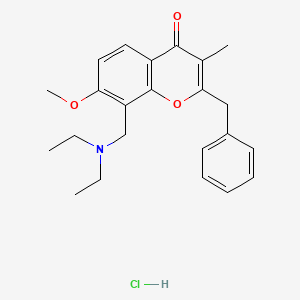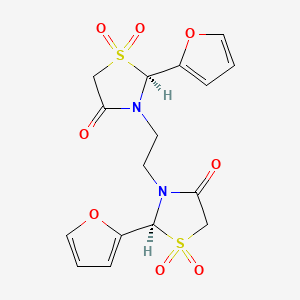
4-Thiazolidinone, 3,3'-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1',1'-tetroxide, (R*,R*)-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- is a complex organic compound with significant interest in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- typically involves the reaction of thiazolidinone derivatives with furan compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives with altered functional groups.
Applications De Recherche Scientifique
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Thiazolidinone derivatives: Compounds with similar thiazolidinone structures but different substituents.
Furan derivatives: Compounds with furan rings and varying functional groups.
Uniqueness
4-Thiazolidinone, 3,3’-(1,2-ethanediyl)bis(2-(2-furanyl)-, (1,1,1’,1’-tetroxide, (R*,R*)-(±)- is unique due to its combination of thiazolidinone and furan rings, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
131420-45-6 |
|---|---|
Formule moléculaire |
C16H16N2O8S2 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(2S)-2-(furan-2-yl)-3-[2-[(2S)-2-(furan-2-yl)-1,1,4-trioxo-1,3-thiazolidin-3-yl]ethyl]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O8S2/c19-13-9-27(21,22)15(11-3-1-7-25-11)17(13)5-6-18-14(20)10-28(23,24)16(18)12-4-2-8-26-12/h1-4,7-8,15-16H,5-6,9-10H2/t15-,16-/m0/s1 |
Clé InChI |
RWQOWNAGKRFKDL-HOTGVXAUSA-N |
SMILES isomérique |
C1C(=O)N([C@@H](S1(=O)=O)C2=CC=CO2)CCN3[C@@H](S(=O)(=O)CC3=O)C4=CC=CO4 |
SMILES canonique |
C1C(=O)N(C(S1(=O)=O)C2=CC=CO2)CCN3C(S(=O)(=O)CC3=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-chloro-3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B15189915.png)
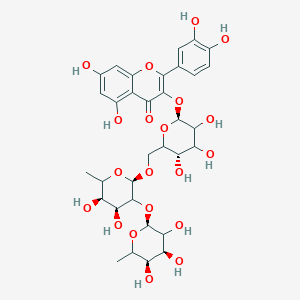
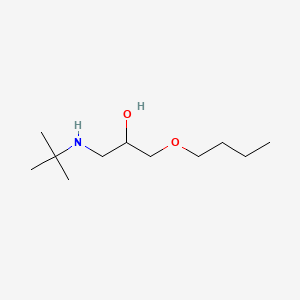
![1-[4-(4-Methyl-3-pentenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B15189933.png)
